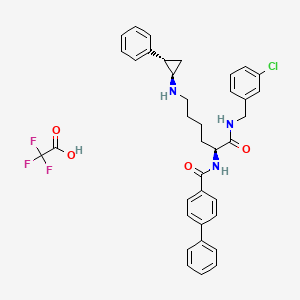![molecular formula C31H31Cl2N7O2 B15138908 (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring with multiple substituents, including a pyrazole, pyrimidine, and azetidine moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol typically involves multiple steps, including the formation of the cyclopentane core and the subsequent attachment of various substituents. The synthetic route may include:
Formation of the Cyclopentane Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a Lewis acid catalyst.
Introduction of the Pyrazole and Pyrimidine Moieties: These heterocyclic rings can be introduced through nucleophilic substitution reactions, often using halogenated precursors and amine nucleophiles.
Attachment of the Azetidine Moiety: This step may involve the use of azetidine derivatives and coupling reagents to attach the azetidine group to the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
The compound (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro groups on the pyrazole and pyrimidine rings can be reduced to amines.
Substitution: The halogen atoms on the pyrazole and pyrimidine rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitro groups may produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving cyclopentane derivatives and heterocyclic rings.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its multiple functional groups and heterocyclic rings make it a candidate for targeting various biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- (1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring with multiple heterocyclic substituents. This structure provides a diverse array of functional groups that can interact with various biological targets, making it a versatile compound for research and development.
属性
分子式 |
C31H31Cl2N7O2 |
|---|---|
分子量 |
604.5 g/mol |
IUPAC 名称 |
(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C31H31Cl2N7O2/c32-23-17-39(15-18-6-2-1-3-7-18)37-26(23)22-16-40(30-25(22)29(34)35-31(33)36-30)24-13-21(27(41)28(24)42)20-9-4-8-19(12-20)14-38-10-5-11-38/h1-4,6-9,12,16-17,21,24,27-28,41-42H,5,10-11,13-15H2,(H2,34,35,36)/t21-,24-,27-,28+/m1/s1 |
InChI 键 |
GRKYJLSMFYQHMP-APASRLOHSA-N |
手性 SMILES |
C1CN(C1)CC2=CC(=CC=C2)[C@H]3C[C@H]([C@@H]([C@@H]3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
规范 SMILES |
C1CN(C1)CC2=CC(=CC=C2)C3CC(C(C3O)O)N4C=C(C5=C(N=C(N=C54)Cl)N)C6=NN(C=C6Cl)CC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




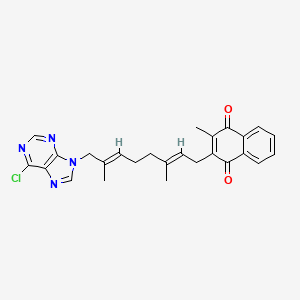
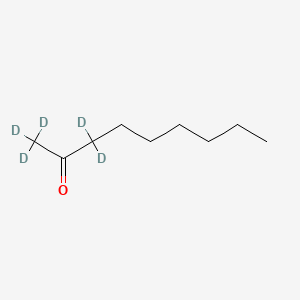


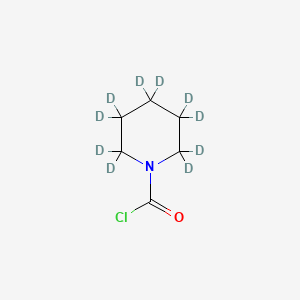

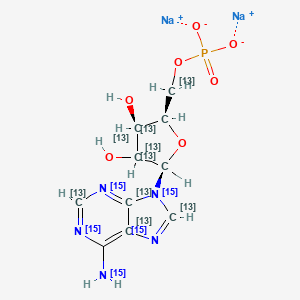
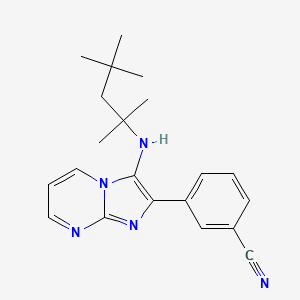
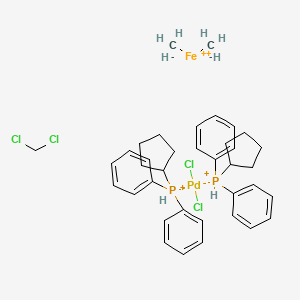
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
